N-(4-ethoxyphenyl)-2-iodoacetamide

Description

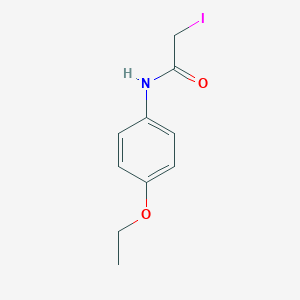

Structure

3D Structure

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-iodoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2/c1-2-14-9-5-3-8(4-6-9)12-10(13)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHCZKIUZVWRBGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170133 | |

| Record name | p-Acetophenetidide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17641-13-3 | |

| Record name | p-Acetophenetidide, 2-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017641133 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Acetophenetidide, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for N 4 Ethoxyphenyl 2 Iodoacetamide and Its Analogs

Chemical Synthesis Pathways for N-(4-ethoxyphenyl)-2-iodoacetamide

The creation of this compound typically involves well-established organic chemistry reactions, focusing on the formation of the amide bond and the introduction of the iodine atom at the alpha position.

Alkylation Reactions in Alpha-Haloacetamide Synthesis

The synthesis of α-haloacetamides, including the iodo-variant, often relies on alkylation reactions. A common and classical method involves the reaction of an α-haloacetyl halide with a primary or secondary amine. nih.gov In the context of this compound, this would involve the reaction of 2-iodoacetyl iodide (or a more stable halide like 2-iodoacetyl chloride or bromide) with 4-ethoxyaniline.

The core of this transformation is an SN2 reaction, where the enolate acts as a nucleophile. libretexts.org The enolate attacks the alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha position. youtube.comyoutube.com It is crucial to use a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to fully deprotonate the amide and form the enolate. youtube.com Weaker bases like hydroxide (B78521) or alkoxides are generally avoided as they can lead to competing reactions. libretexts.org

The choice of the alkylating agent is also critical. Primary halides and methyl halides are preferred substrates for this type of SN2 reaction due to their higher reactivity and reduced likelihood of elimination side reactions. youtube.com The reaction temperature can also influence the outcome, particularly in cases where regioselectivity is a concern. youtube.comyoutube.com

Precursor Selection and Reaction Optimization

The primary precursors for the synthesis of this compound are 4-ethoxyaniline and a suitable 2-iodoacetylating agent. 4-Ethoxyaniline serves as the amine component, providing the substituted phenyl ring. The selection of the acetylating agent, typically an iodoacetyl halide, is critical for introducing the 2-iodoacetamide moiety.

Reaction optimization involves carefully controlling parameters such as solvent, temperature, and stoichiometry to maximize the yield and purity of the final product. The choice of base is also a key consideration to ensure efficient formation of the amide bond while minimizing side reactions.

Rational Design and Derivatization of this compound Analogs

The core structure of this compound can be systematically modified to create analogs with tailored properties for specific research applications. This rational design approach allows for the incorporation of functional groups that can act as probes or as points of attachment for larger molecular systems.

Incorporation of Functional Probes for Molecular Studies

To study the interactions of this compound with biological systems, analogs containing functional probes can be synthesized. These probes can be fluorescent tags, radioactive isotopes, or other reporter groups that allow for the detection and quantification of the molecule's binding or localization. For instance, a nitro group can be introduced into the phenyl ring, as seen in the synthesis of N-(4-nitrophenyl)acetamide, which can serve as a precursor for further functionalization or as an electrophilic site. researchgate.net

Molecular Mechanisms of Protein Alkylation by N 4 Ethoxyphenyl 2 Iodoacetamide

Covalent Modification of Cysteine Residues

The primary target for alkylation by iodoacetamide (B48618) and its derivatives, such as N-(4-ethoxyphenyl)-2-iodoacetamide, is the sulfhydryl group of cysteine residues. creative-proteomics.comwikipedia.org This high reactivity is a cornerstone of their use in proteomics and biochemistry. nih.gov

The alkylation of cysteine by this compound proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) reaction. nih.gov The key to this reaction is the high nucleophilicity of the deprotonated form of the cysteine's sulfhydryl group, the thiolate anion (-S⁻). creative-proteomics.comnih.gov This thiolate anion acts as the nucleophile, attacking the electrophilic carbon atom of the iodoacetamide derivative that is bonded to the iodine atom. nih.govnih.gov The iodine atom is subsequently displaced as a leaving group. nih.gov The rate of this second-order reaction is dependent on the concentrations of both the nucleophile (the thiolate anion) and the electrophile (this compound). nih.gov

The nucleophilic attack of the cysteine's thiolate on the iodoacetamide derivative results in the formation of a stable and essentially irreversible thioether bond. creative-proteomics.com This covalent modification effectively "caps" the cysteine residue, preventing it from participating in other reactions, most notably the formation of disulfide bonds. creative-proteomics.com This irreversible adduction is a critical feature for its application in protein chemistry, as it allows for the permanent modification and stabilization of the protein's reduced state. creative-proteomics.comnih.gov

Several factors can influence the specificity and efficiency of cysteine alkylation by this compound. These include:

pH: The pH of the reaction environment is a critical factor. creative-proteomics.com Higher pH values favor the deprotonation of the cysteine's sulfhydryl group to the more reactive thiolate anion, thus increasing the rate of alkylation. creative-proteomics.com

Temperature: Like most chemical reactions, the rate of alkylation is influenced by temperature, with slightly elevated temperatures generally increasing the reaction kinetics. creative-proteomics.com

Concentration: The concentration of the alkylating agent is a key parameter. nih.gov While a sufficient concentration is necessary to ensure complete alkylation of all target cysteines, excessively high concentrations can lead to an increased risk of off-target reactions. researchgate.net

Reaction Time: The duration of the reaction is also important. nih.gov A sufficient amount of time is needed for the alkylation to go to completion. nih.gov

Table 1: Factors Influencing Cysteine Alkylation

| Factor | Effect on Alkylation | Rationale |

|---|---|---|

| pH | Higher pH increases reaction rate | Favors deprotonation of the sulfhydryl group to the more nucleophilic thiolate anion. creative-proteomics.com |

| Temperature | Higher temperature increases reaction rate | Provides the necessary activation energy for the reaction. creative-proteomics.com |

| Concentration | Higher concentration increases reaction rate | Increases the probability of collision between the alkylating agent and the target residue. nih.gov |

| Reaction Time | Longer time allows for more complete reaction | Ensures that the alkylation reaction reaches completion. nih.govnih.gov |

Potential for Off-Target Reactivity with Other Amino Acid Residues

While this compound and similar compounds are highly specific for cysteine residues, under certain conditions, they can react with other nucleophilic amino acid side chains. creative-proteomics.comresearchgate.net

Lysine (B10760008) residues, which contain a primary amino group (-NH₂) in their side chain, are potential sites for off-target alkylation by haloacetamides. creative-proteomics.com The amino group of lysine can act as a nucleophile and react with the iodoacetamide derivative, although this reaction is generally less favorable than the reaction with the highly nucleophilic thiolate group of cysteine. creative-proteomics.com Studies have shown that iodoacetamide can react with lysine, leading to the formation of adducts. researchgate.net This off-target modification is more likely to occur under suboptimal reaction conditions, such as high concentrations of the alkylating agent or prolonged reaction times. researchgate.net

Besides cysteine and lysine, other amino acid residues with nucleophilic side chains can also be subject to off-target alkylation by iodoacetamide. These include histidine, aspartic acid, glutamic acid, tyrosine, and methionine. nih.govresearchgate.netnih.gov The N-terminus of a peptide or protein can also be a site for such side reactions. nih.govresearchgate.net The extent of these off-target reactions is generally low but can be influenced by the specific reaction conditions. nih.gov For instance, iodoacetamide has been shown to cause alkylation of methionine residues, which can impact the results of proteomics studies. nih.govnih.gov

Table 2: Potential Off-Target Amino Acid Residues for Alkylation by Iodoacetamide Derivatives

| Amino Acid | Nucleophilic Group | Potential for Alkylation |

|---|---|---|

| Lysine | ε-amino group | Can be alkylated, especially at higher concentrations and longer reaction times. creative-proteomics.comresearchgate.net |

| Histidine | Imidazole ring | Can be a site for off-target alkylation. nih.govresearchgate.net |

| Aspartic Acid | Carboxyl group | Can be a site for off-target alkylation. nih.govresearchgate.net |

| Glutamic Acid | Carboxyl group | Can be a site for off-target alkylation. nih.govresearchgate.net |

| Tyrosine | Phenolic hydroxyl group | Can be a site for off-target alkylation. nih.govresearchgate.net |

| Methionine | Thioether group | Can be alkylated, potentially affecting proteomic analysis. nih.govnih.gov |

| N-terminus | α-amino group | Can be a site for off-target alkylation. nih.govresearchgate.net |

Investigational Applications of N 4 Ethoxyphenyl 2 Iodoacetamide in Protein Science

Protein Functional Perturbation and Enzyme Activity Modulation

The ability of N-(4-ethoxyphenyl)-2-iodoacetamide and related iodoacetamide (B48618) compounds to form stable covalent bonds with amino acid residues makes them potent modulators of protein function. This is particularly evident in the context of enzyme inhibition, where targeting key residues within an enzyme's active site can lead to a loss of catalytic activity.

Irreversible Enzyme Inhibition Mechanisms

The primary mechanism by which iodoacetamide and its derivatives, such as this compound, inhibit enzymes is through the irreversible alkylation of cysteine residues. wikipedia.orgebi.ac.uk The thiol group (-SH) of a cysteine residue, particularly in its deprotonated thiolate form (-S⁻), acts as a nucleophile and attacks the electrophilic carbon atom of the iodoacetamide moiety. This results in the formation of a stable thioether bond and the displacement of the iodide ion. wikipedia.org

This covalent modification is considered irreversible under physiological conditions, permanently altering the protein's structure and, consequently, its function. ebi.ac.uk The specificity of this reaction for cysteine residues is a key attribute, although reactions with other nucleophilic residues like methionine can occur as a side reaction. nih.gov The reactivity of a particular cysteine residue is influenced by its local microenvironment within the protein, including its solvent accessibility and pKa. chemrxiv.org

Case Studies: Inhibition of Glycolytic Enzymes

A significant application of iodoacetamide-based compounds is the inhibition of glycolytic enzymes, which are rich in functionally important cysteine residues. A prime example is glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. Iodoacetamide and its analog, iodoacetate, are well-documented irreversible inhibitors of GAPDH. nih.gov

The inhibition of GAPDH by these compounds disrupts the metabolic flux through glycolysis. nih.gov The highly reactive cysteine in the active site of GAPDH is a primary target for alkylation by iodoacetamide. nih.gov This specific targeting leads to the inactivation of the enzyme and has been utilized in studies to understand the role of glycolysis in various cellular processes.

Impact on Specific Enzyme Classes (e.g., Deubiquitinases, Cytochrome P450s)

The utility of iodoacetamide and its derivatives extends to the study of other critical enzyme classes.

Deubiquitinases (DUBs): DUBs are proteases that remove ubiquitin from proteins, playing a crucial role in protein degradation and signaling pathways. Many DUBs are cysteine proteases, and iodoacetamide is a known inhibitor of these enzymes. wikipedia.org By alkylating the catalytic cysteine in the DUB active site, iodoacetamide and its analogs can effectively block their activity, making them valuable tools for studying the ubiquitin-proteasome system. wikipedia.org

Cytochrome P450s (CYPs): The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of endogenous and exogenous compounds, including a significant percentage of pharmaceutical drugs. nih.gov These heme-containing monooxygenases catalyze a variety of oxidative reactions. nih.gov While the primary mechanism of many CYP inhibitors involves interaction with the heme iron, some inactivators form covalent adducts with amino acid residues. Cysteine residues can be critical for the structure and function of CYPs, and their modification can lead to inactivation. nih.gov For instance, certain mechanism-based inactivators of CYP3A4 have been shown to form adducts with cysteine residues. nih.gov The use of iodoacetamide-based probes can help in identifying and characterizing such functionally important cysteine residues within the P450 family.

Utilization in Proteomics and Chemical Biology Methodologies

Beyond its role as an enzyme inhibitor, this compound and related compounds are instrumental in various proteomics and chemical biology techniques. These applications leverage the specific and stable covalent modification of cysteine residues to enable protein identification, mapping, and quantitative analysis.

Mass Spectrometry-Based Protein Identification and Peptide Mapping

In the realm of proteomics, mass spectrometry (MS) is a cornerstone technique for identifying and characterizing proteins. rockefeller.edu A common workflow, known as peptide mapping or "bottom-up" proteomics, involves the enzymatic digestion of a protein into smaller peptides, which are then analyzed by MS. phenomenex.com

To ensure accurate and comprehensive analysis, it is crucial to prevent the formation of disulfide bonds between cysteine residues, which can complicate the resulting peptide mixture. wikipedia.org Alkylation of cysteine residues with reagents like iodoacetamide is a standard step in this process. rockefeller.eduphenomenex.com The addition of an acetamide (B32628) group to the thiol side chain of cysteine prevents disulfide bond formation and results in a predictable mass shift of 57 Da. nih.gov This modification aids in the confident identification of cysteine-containing peptides from complex MS data. rockefeller.edu While iodoacetamide is widely used, other alkylating agents like acrylamide (B121943) are also employed, sometimes in differential labeling strategies for quantitative proteomics. researchgate.net

Quantitative Cysteine Reactivity Profiling

Understanding the reactivity of individual cysteine residues on a proteome-wide scale can provide profound insights into their functional roles in catalysis, regulation, and inhibitor binding. nih.govscite.ai Quantitative cysteine reactivity profiling is a powerful chemical proteomics strategy that utilizes cysteine-reactive probes, such as iodoacetamide-alkyne (IAA), to map the reactivity landscape of cysteines in complex biological systems. chemrxiv.orgnih.gov

This method involves treating proteomes with the probe and then using click chemistry to attach a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for enrichment and subsequent identification and quantification by mass spectrometry. nih.gov By comparing the reactivity of cysteines under different conditions (e.g., with and without an inhibitor), researchers can identify the targets of drugs and elucidate mechanisms of protein regulation. Isotopically labeled versions of iodoacetamide-alkyne probes have been developed to enable more accurate quantitative comparisons between different proteome states. nih.gov Furthermore, derivatives like β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) have been developed to improve specificity and preserve certain post-translational modifications during analysis. nih.govnih.gov

Probing Protein Conformational States through Alkylation

The three-dimensional structure of a protein, or its conformation, is intrinsically linked to its function. Proteins are dynamic entities, often transitioning between different conformational states to carry out their biological roles. Chemical alkylation is a powerful tool to probe these states. The reactivity of an amino acid residue, such as cysteine, is highly dependent on its local environment, which in turn is dictated by the protein's conformation.

This compound can be used as a probe in this context. By reacting with accessible cysteine residues, it essentially "footprints" the protein's conformation at a given moment. Changes in the rate or extent of alkylation by this reagent under different conditions (e.g., in the presence or absence of a ligand, or in mutant versus wild-type proteins) can provide insights into conformational changes.

Detailed Research Findings:

Studies using related iodoacetamide derivatives have demonstrated the utility of this approach. For instance, the reactivity of cysteine residues in various proteins has been shown to be modulated by the binding of substrates, inhibitors, or other effector molecules. It is hypothesized that this compound could be used in similar experimental setups. The ethoxyphenyl group may offer advantages in terms of detection, for example, through its UV absorbance, or it could influence the reagent's partitioning into specific microenvironments within or near the protein.

A hypothetical study could involve incubating a target protein with this compound under two different conditions: a basal state and an activated state. After the reaction, the protein would be digested, and the resulting peptides analyzed by mass spectrometry to identify which cysteine residues were modified and to what extent.

Interactive Data Table: Hypothetical Alkylation Profile of a Kinase

Below is a hypothetical data table illustrating the type of results that could be obtained from an experiment using this compound to probe the conformational states of a protein kinase.

| Cysteine Residue | Basal State % Alkylation | Activated State % Alkylation | Fold Change | Putative Role of Residue |

| Cys-55 | 85% | 82% | 0.96 | Solvent Exposed, No Change |

| Cys-120 | 25% | 75% | 3.00 | Allosteric Site, Increased Accessibility |

| Cys-210 | 10% | 8% | 0.80 | Buried, Inaccessible |

| Cys-345 | 60% | 15% | 0.25 | Active Site, Shielded by Substrate |

Site-Selective Protein Modification for Bioconjugation

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule such as a protein. This technique is used to create novel molecular entities with combined properties, such as antibody-drug conjugates for targeted cancer therapy or fluorescently labeled proteins for imaging. Achieving site-selective modification is a key challenge in bioconjugation to ensure homogeneity and preserve the protein's function.

This compound's reactivity towards cysteine residues makes it a candidate for site-selective protein modification. Cysteine is a relatively rare amino acid, and its thiol group is highly nucleophilic compared to other amino acid side chains, allowing for targeted modification under controlled conditions. By introducing a cysteine residue at a specific site on a protein's surface through genetic engineering, this residue can serve as a chemical handle for conjugation with a molecule like this compound.

Detailed Research Findings:

The general workflow for such an application would involve:

Engineering a protein to have a single, surface-accessible cysteine residue.

Reacting the purified protein with this compound (which may already be linked to a cargo molecule).

Purifying the resulting bioconjugate.

Characterizing the conjugate to confirm the site of modification and to assess its biological activity.

Interactive Data Table: Hypothetical Bioconjugation Efficiency

This table presents hypothetical data on the efficiency of conjugating a fluorescent dye to an antibody fragment (Fab) using this compound as a linker.

| Parameter | Value |

| Target Protein | Engineered Fab with Cys at position 220 |

| Reagent | This compound-Dye |

| Reaction pH | 7.5 |

| Reaction Time | 2 hours |

| Molar Ratio (Reagent:Protein) | 10:1 |

| Conjugation Efficiency | 92% |

| Purity of Conjugate | >95% |

| Biological Activity Retention | 98% |

Structure Activity Relationship Sar and Computational Studies of N 4 Ethoxyphenyl 2 Iodoacetamide

Correlating Structural Modifications with Biological Activity

The N-aryl portion of a molecule, in this case, the 4-ethoxyphenyl group, plays a crucial role in determining the compound's properties. The nature and substitution pattern on this aromatic ring can significantly influence electronic properties, which in turn affects the reactivity of the adjacent acetamide (B32628). mdpi.com In N-(4-ethoxyphenyl)-2-iodoacetamide, the ethoxy group at the para position is an electron-donating group. This electronic contribution can increase the electron density on the nitrogen atom of the acetamide, potentially influencing the reactivity of the electrophilic center.

The chemical reactivity of N-aryl chloroacetamides, a related class of compounds, is often centered on the displacement of the halogen by a nucleophile. researchgate.net The electronic nature of the aryl substituent is key to this process. Studies on similar N-aryl compounds have shown that both electron-withdrawing and electron-donating groups on the phenyl ring are pivotal in modulating biological activity. mdpi.com For instance, the introduction of different aryl groups can be a strategy to enhance toxic activity in certain thiosemicarbazones, suggesting that the aryl moiety is critical for target interaction. mdpi.com Therefore, modifications to the 4-ethoxyphenyl group, such as altering the alkoxy chain length or introducing other substituents, would be a primary strategy for modulating the selectivity and reactivity of this compound.

The iodoacetamide (B48618) group is the reactive component of the molecule, functioning as an electrophile that readily alkylates nucleophilic residues, particularly the thiolate group of cysteine in proteins. researchgate.net The efficiency of this alkylation is highly dependent on the nature of the halogen, which serves as the leaving group during the nucleophilic substitution reaction. nih.govresearchgate.net

Among the common haloacetamides used for cysteine modification, iodoacetamide is generally the most reactive, followed by bromoacetamide and then chloroacetamide. nih.govresearchgate.net This trend is attributed to the bond strength between the carbon and the halogen and the stability of the resulting halide ion. Iodine is the best leaving group in this series, leading to faster reaction kinetics. nih.govresearchgate.net However, this high reactivity can sometimes lead to off-target modifications, such as the alkylation of methionine residues. researchgate.netnih.gov In contrast, chloroacetamide is less reactive and shows reduced off-target alkylation but can have other undesirable effects like promoting methionine oxidation. nih.gov The choice of iodoacetamide in the structure of this compound therefore suggests a design favoring rapid and efficient alkylation. nih.govresearchgate.net

Table 1: Comparison of Haloacetamide Reagent Properties

| Reagent | Relative Reactivity | Key Characteristics |

|---|---|---|

| Iodoacetamide | High | Fast reaction kinetics; most commonly used for cysteine alkylation. researchgate.netnih.gov Can cause some off-target alkylation of other residues like methionine. researchgate.net |

| Bromoacetamide | Medium | Intermediate reactivity between iodo- and chloroacetamide. nih.gov |

| Chloroacetamide | Low | Slower reaction rate; reduces off-target alkylation but may increase oxidation of certain residues. nih.gov |

This table provides a generalized comparison based on typical observations in proteomics and biochemical studies.

Optimizing a molecule like this compound for better interaction with a specific biological target involves a multi-faceted approach. The primary strategies revolve around modifying the N-aryl group to improve binding affinity and specificity, while maintaining or tuning the reactivity of the iodoacetamide warhead.

Structural modifications could include:

Varying Aryl Substituents: Replacing the ethoxy group with other functionalities (e.g., methoxy, trifluoromethoxy, nitro groups) can alter the electronic properties and steric profile of the molecule. mdpi.com This can lead to more favorable interactions within a protein's binding pocket.

Altering Substitution Patterns: Moving the substituent from the para (4) position to the ortho (2) or meta (3) position could change the molecule's conformation and how it is presented to the target. nih.gov

Bioisosteric Replacement: The entire phenyl ring could be replaced with other aromatic systems, such as pyridine (B92270) or pyrazole, to explore different hydrogen bonding patterns and steric interactions. ebi.ac.uk

These optimization strategies aim to enhance non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the N-aryl moiety and the target protein, thereby increasing the local concentration of the compound near the target nucleophile and improving the efficiency and selectivity of the covalent alkylation reaction.

Theoretical and Computational Approaches

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules like this compound, providing insights that are often difficult to obtain through experimental methods alone.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein. nih.gov For this compound, docking simulations would be used to place the molecule into the active or allosteric site of a potential target protein.

The process involves:

Generating a 3D model of this compound.

Identifying a potential binding pocket on the target protein.

Computationally sampling numerous orientations of the ligand within the binding site.

Using a scoring function to rank the poses based on predicted binding affinity. nih.gov

These simulations can reveal key non-covalent interactions between the ligand and the protein. For example, the ethoxy group might fit into a hydrophobic pocket, while the amide portion could form hydrogen bonds with amino acid residues. By identifying the most stable binding mode, molecular docking can predict which nucleophilic residue (e.g., a specific cysteine) is best positioned to be alkylated by the iodoacetamide group.

Table 2: Potential Interactions Predicted by Molecular Docking for this compound

| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |

|---|---|---|

| Ethoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

| Phenyl Ring | π-π Stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |

| Amide Carbonyl (C=O) | Hydrogen Bond Acceptor | Serine, Threonine, Lysine (B10760008) (backbone or side chain) |

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate (side chain), Carbonyl oxygen (backbone) |

Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure of molecules and model reaction mechanisms at the atomic level. researchgate.netnaiss.se For this compound, these methods can provide a detailed picture of the alkylation reaction.

Researchers can use quantum chemistry to:

Calculate the Reaction Energy Profile: This involves mapping the energy changes as the nucleophile (e.g., a cysteine thiolate) attacks the α-carbon of the iodoacetamide and the iodide ion departs. This helps in understanding the reaction's feasibility and rate.

Analyze the Transition State: The calculations can determine the geometry and energy of the transition state, providing insight into the factors that stabilize or destabilize it.

Evaluate Leaving Group Ability: By comparing the calculated energy barriers for reactions involving iodo-, bromo-, and chloroacetamides, quantum chemistry can explain the observed differences in their alkylation efficiencies from first principles.

Probe Electronic Effects: These methods can precisely quantify the electron-donating effect of the 4-ethoxyphenyl group and how it influences the charge distribution across the molecule, thereby affecting its reactivity. researchgate.net

Such theoretical studies are invaluable for rationalizing experimental observations and for the predictive design of new, more effective alkylating agents. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics. dovepress.com This method calculates the trajectory of atoms and molecules by solving Newton's equations of motion, offering a view of molecular structures and their flexibility over time. dovepress.commdpi.com For a molecule like this compound, MD simulations can elucidate the range of accessible conformations, the transitions between them, and the influence of the surrounding environment on its structure.

In the case of this compound, the key flexible regions amenable to study by MD simulations include the rotation around the C-N amide bond, the torsion angles of the ethoxy group, and the flexibility of the iodoacetamide side chain. The interaction of the ethoxy group and the iodine atom with the aromatic ring and the amide linkage will dictate the molecule's preferred low-energy conformations.

A typical molecular dynamics simulation protocol for a molecule like this compound would involve several key steps, as outlined in the table below. Such simulations can provide valuable data on various structural and dynamic parameters.

Table 1: Typical Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Typical Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the molecule over time compared to a reference structure. | Indicates the stability of the molecule's conformation during the simulation. A stable RMSD suggests the molecule has reached equilibrium. dovepress.com |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Highlights the flexible regions of the molecule. For this compound, higher RMSF values would be expected for the ethoxy and iodoacetamide tails. dovepress.com |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information about the compactness of the molecule. Changes in Rg can indicate conformational opening or closing. dovepress.com |

| Dihedral Angle Analysis | Monitors the torsion angles of specific chemical bonds over time. | Elucidates the preferred rotational states (e.g., gauche, anti) of flexible bonds, such as those in the ethoxy group and the acetamide backbone. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of intramolecular and intermolecular hydrogen bonds. | Reveals key interactions that stabilize specific conformations, particularly involving the amide group and potential interactions with solvent molecules. dovepress.com |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the molecule that is accessible to the solvent. | Provides insights into the molecule's interaction with its environment and changes in its exposure to the solvent during conformational changes. dovepress.com |

Studies on similar molecules, like phenacetin (B1679774), have utilized computational methods such as Density Functional Theory (DFT) to investigate their structural and electronic properties. researchgate.netmdpi.com These studies, while not dynamic, provide a basis for understanding the foundational geometry and electron distribution from which dynamic simulations can be launched. The iodoacetamide moiety is a known alkylating agent that can react with nucleophilic residues like cysteine in proteins. wikipedia.orgnih.gov MD simulations could potentially model the conformational changes that precede such a reaction, providing a more detailed understanding of its mechanism of action.

Q & A

Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-2-iodoacetamide, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or acylation reactions. For example, reacting N-(4-ethoxyphenyl)acetamide with iodine in the presence of a mild oxidizing agent (e.g., N-iodosuccinimide) under controlled temperatures (0–25°C) can introduce the iodine moiety. Purification via recrystallization (e.g., using methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Analytical techniques like GC/MS with parameters such as a 30 m HP-5MS column, 70 eV EI ionization, and 250°C injector temperature can validate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

X-ray crystallography using programs like SHELXL or SHELXS is recommended for unambiguous structural confirmation. For instance, intramolecular hydrogen bonding (C–H···O) and intermolecular interactions (N–H···O) observed in analogs like N-(4-hydroxyphenyl)-2-nitroacetamide provide templates for analyzing packing motifs . Complementary techniques include NMR (¹H/¹³C), FT-IR (amide I/II bands), and high-resolution mass spectrometry (HRMS) .

Q. What solvent systems are suitable for stabilizing this compound in solution?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s amide and iodoacetamide groups. However, prolonged storage in these solvents may lead to iodine displacement. For short-term stability, acetonitrile or methanol is preferable. Avoid aqueous solutions at extreme pH, as hydrolysis of the iodoacetamide group can occur .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in bioconjugation reactions?

The iodoacetamide group acts as an electrophile, enabling thiol-specific conjugation (e.g., with cysteine residues in proteins). A Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) approach, using azide linkers like N-(3-azidopropyl)-2-iodoacetamide, facilitates site-specific modifications. Reaction efficiency depends on pH (7.5–8.5), temperature (25–37°C), and Cu(I) catalyst concentration .

Q. What crystallographic challenges arise when resolving this compound, and how are they addressed?

Heavy atoms like iodine can cause absorption errors in X-ray diffraction. Data collection at synchrotron sources (λ = 0.7–1.0 Å) minimizes this. Programs like SHELXL refine disorder models for the ethoxy and iodo groups. For example, anisotropic displacement parameters (ADPs) and TWIN/BASF commands resolve twinning in iodinated analogs .

Q. How do computational models predict the electronic properties of this compound?

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of the iodo group, lowering the amide’s LUMO energy and enhancing electrophilicity. Comparative studies with chloro- or fluoro-substituted analogs show iodine’s polarizable nature increases van der Waals interactions in crystal packing .

Q. What analytical methods distinguish this compound from its non-iodinated analog?

Raman spectroscopy identifies the C–I stretch (~500 cm⁻¹). In mass spectrometry, the isotopic pattern of iodine (M⁺, M+2 ≈ 1:1) differentiates it from chlorine (M⁺:M+2 ≈ 3:1). HPLC with a C18 column (acetonitrile/water gradient) separates iodinated species due to increased hydrophobicity .

Mechanistic and Comparative Studies

Q. What mechanistic insights explain the regioselectivity of iodine incorporation in this compound synthesis?

The α-position to the carbonyl group is favored due to resonance stabilization of the transition state. Kinetic studies using iodonium salts (e.g., NIS) in DMF show pseudo-first-order kinetics, with rate constants dependent on the ethoxy group’s electron-donating effect .

Q. How does this compound compare to its thiazole or pyridazine analogs in biological activity?

While direct biological data are limited, analogs like N-(4-phenyl-2-thiazolyl)acetamide exhibit antimicrobial activity, suggesting the iodoacetamide’s potential as a thiol-targeting inhibitor. Structural comparisons highlight the iodine atom’s role in enhancing membrane permeability .

Q. What are the implications of this compound’s crystal packing for material science applications?

Hydrogen-bonded dimers (via N–H···O interactions) form layered structures, which could inspire supramolecular materials. The iodine’s halogen bonding (C–I···O) in related compounds stabilizes 3D frameworks, useful in crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.